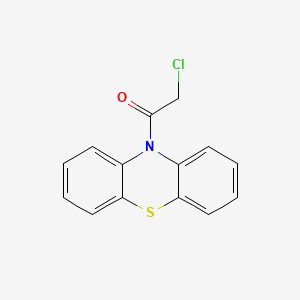

10-(Chloroacetyl)-10H-phenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239984. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRFGQJNKQLUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229198 | |

| Record name | 10-(Chloroacetyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786-50-5 | |

| Record name | 10-(Chloroacetyl)phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(Chloroacetyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 786-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 786-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(Chloroacetyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(chloroacetyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 10-(Chloroacetyl)-10H-phenothiazine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 10-(Chloroacetyl)-10H-phenothiazine, a pivotal synthetic intermediate in medicinal chemistry. The phenothiazine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and more recently, anticancer properties.[1][2][3][4] This document delves into the synthesis, physicochemical properties, and chemical reactivity of the title compound, with a particular focus on its role as an electrophilic building block. We present detailed, field-proven protocols for its synthesis and subsequent derivatization, explain the mechanistic principles behind its reactivity, and discuss its applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their research endeavors.

Introduction: The Significance of the Phenothiazine Scaffold

The tricyclic phenothiazine core is a privileged structure in pharmacology, first gaining prominence with the discovery of chlorpromazine's antipsychotic effects.[3][5] Derivatives of phenothiazine are known to interact with a multitude of biological targets, primarily through their ability to modulate neurotransmitter signaling pathways, such as those involving dopamine and acetylcholine.[2][5]

In recent years, the focus has expanded to oncology, where phenothiazine-based compounds have shown promise as cytotoxic agents against various cancer cell lines.[1][2] Their proposed mechanisms include the induction of apoptosis, modulation of autophagy, and inhibition of efflux pumps that contribute to multidrug resistance.[2]

This compound (CAS No. 786-50-5) serves as a critical gateway to a vast chemical space of novel N-substituted phenothiazine derivatives.[1] Its strategic importance lies in the reactive chloroacetyl group attached to the nitrogen atom of the phenothiazine ring. This group acts as a potent electrophilic handle, allowing for the straightforward introduction of diverse functional moieties through nucleophilic substitution reactions.[1] This versatility makes it an invaluable tool for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible scientific research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | [6] |

| CAS Number | 786-50-5 | [1][6][7] |

| Molecular Formula | C₁₄H₁₀ClNOS | [6][7] |

| Molecular Weight | 275.75 g/mol | [1][6] |

| Appearance | Yellowish solid | [8] |

| InChI Key | NVRFGQJNKQLUPU-UHFFFAOYSA-N | [1][6] |

While vendor information should be confirmed by in-house analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation and purity assessment of this compound.[1]

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the N-acylation of the parent 10H-phenothiazine with chloroacetyl chloride.[1][9] This is an electrophilic substitution reaction at the nitrogen atom.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials and Reagents:

-

10H-Phenothiazine (Starting Material)

-

Chloroacetyl chloride (Reagent)

-

Triethylamine (Base, optional, to scavenge HCl)

-

Anhydrous Magnesium Sulfate (Drying agent)

-

Hexane, Ethanol (Recrystallization Solvents)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Nitrogen or Argon balloon).

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 10H-phenothiazine (e.g., 5.0 g, 25.1 mmol) in 75 mL of anhydrous toluene.[10]

-

Controlling Exothermicity: Cool the resulting solution to 0 °C using an ice bath. This step is crucial to manage the exothermic nature of the acylation reaction and prevent potential side reactions.

-

Reagent Addition: Add chloroacetyl chloride (e.g., 3.0 mL, 37.6 mmol, ~1.5 equivalents) dropwise to the stirred solution over 15-20 minutes.[10] The slow addition maintains temperature control. A slight excess of the acylating agent ensures the complete consumption of the starting phenothiazine.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of cold water to quench any unreacted chloroacetyl chloride.

-

Separate the organic layer. Wash it sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize HCl byproduct) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is typically purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly. If needed, add hexane as an anti-solvent to induce crystallization. Filter the purified crystals and dry them under a vacuum.

Trustworthiness Check: The success of the synthesis is validated by obtaining a solid product and confirming its identity and purity via melting point analysis and spectroscopy (FTIR, ¹H NMR, ¹³C NMR). The IR spectrum should show a characteristic strong carbonyl (C=O) stretching band around 1690 cm⁻¹.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanism of Action

The synthetic utility of this compound is dominated by the reactivity of the chloroacetyl moiety.[1] The chlorine atom is a good leaving group, making the adjacent carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

Sₙ2 Mechanism Diagram

Caption: Generalized Sₙ2 reaction mechanism at the chloroacetyl group.

This predictable reactivity allows for the covalent attachment of various nucleophilic groups, including:

-

Amines (Primary and Secondary): To form glycine amide derivatives.

-

Thiols: To create thioether linkages.

-

Alcohols/Phenols: To produce ether linkages.

-

Azides: As a precursor for "click chemistry" or reduction to primary amines.

This Sₙ2 pathway is the cornerstone for building diverse molecular libraries from the phenothiazine scaffold.[1]

Applications in Drug Discovery and Research

This compound is not typically an end-product but rather a versatile starting material for creating more complex molecules with potential biological activity.[1]

-

Anticancer Drug Development: A primary application is the synthesis of novel phenothiazine derivatives for screening as anticancer agents.[1][2] By reacting it with various amines, researchers have created libraries of compounds, some of which exhibit cytotoxic effects against cancer cell lines, such as liver cancer.[1][2] The rationale is that the core phenothiazine structure can facilitate membrane interaction, while the newly introduced side chain modulates target specificity and potency.[1]

-

Tubulin Interaction: It is a useful precursor for synthesizing phenstatin analogues, which are compounds known for their anti-proliferative activity through interaction with tubulin, a key component of the cellular cytoskeleton.[11]

-

Prodrug Strategies: The reactive handle can be used to develop prodrugs. A biologically active molecule can be temporarily linked to a "promoiey" via the acetyl group to improve pharmacokinetic properties like solubility or cell permeability.[1]

Experimental Protocol: Derivatization with a Secondary Amine

This protocol provides an example of how this compound is used as an intermediate.

Materials and Reagents:

-

This compound (Starting Material)

-

Piperidine (Example Nucleophile)

-

Potassium Carbonate (Base)

-

Acetonitrile (Solvent)

-

Ethyl Acetate, Water (Extraction Solvents)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of this compound (e.g., 1.0 g, 3.6 mmol) in 20 mL of acetonitrile, add potassium carbonate (e.g., 1.0 g, 7.2 mmol, 2 equivalents) to act as an acid scavenger.

-

Nucleophile Addition: Add piperidine (e.g., 0.43 mL, 4.3 mmol, 1.2 equivalents) to the stirred suspension.

-

Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up:

-

Filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in 50 mL of ethyl acetate and wash with 30 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

-

Purification: Purify the crude product using silica gel column chromatography to yield the desired N-substituted phenothiazine derivative.

Safety and Handling

As with all reactive chemical reagents, proper safety protocols must be strictly followed.

-

Hazards: This compound is known to be an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12][13][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion and Future Directions

This compound is a cornerstone intermediate for medicinal chemists working with the phenothiazine scaffold. Its straightforward synthesis and predictable Sₙ2 reactivity provide a reliable platform for generating novel molecules with diverse biological functions. The continued exploration of derivatives synthesized from this compound holds significant potential, particularly in the fields of oncology and neuropharmacology. Future research will likely focus on creating more complex and targeted derivatives, employing this versatile building block to probe biological systems and develop next-generation therapeutics.

References

-

Synthesis of New N-Substituted Phenothiazine Derivatives. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]

-

This compound | SIELC - SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved January 7, 2026, from [Link]

-

Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing. Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of Phenothiazine Derivatives. (2017, April 26). The Pharmaceutical and Chemical Journal. Retrieved January 7, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Phenothiazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Phenothiazines- Mechanism, side effects and uses - eGPAT. (2019, August 6). eGPAT. Retrieved January 7, 2026, from [Link]

-

This compound suppliers USA. (n.d.). chemicals.co.uk. Retrieved January 7, 2026, from [Link]

-

Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]

-

Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022 - Redox. (2025, September 23). Redox. Retrieved January 7, 2026, from [Link]

-

List of Phenothiazine antipsychotics - Drugs.com. (n.d.). Drugs.com. Retrieved January 7, 2026, from [Link]

-

Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Phenothiazine | C12H9NS | CID 7108 - PubChem - NIH. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. egpat.com [egpat.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE synthesis - chemicalbook [chemicalbook.com]

- 11. This compound suppliers USA [americanchemicalsuppliers.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

10-(Chloroacetyl)-10H-phenothiazine chemical structure and properties

An In-Depth Technical Guide to 10-(Chloroacetyl)-10H-phenothiazine: Synthesis, Characterization, and Application as a Core Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, detailed synthesis protocols, and its versatile applications as a reactive scaffold for creating novel bioactive compounds. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of the tricyclic phenothiazine core, functionalized at the nitrogen atom (N-10) with a chloroacetyl group. This addition transforms the secondary amine of the parent phenothiazine into a reactive amide, bestowing upon the molecule its primary utility as a synthetic intermediate. The presence of the electrophilic chloroacetyl moiety allows for straightforward nucleophilic substitution, making it an ideal starting point for building diverse molecular libraries.

The structural and key physicochemical properties are summarized in the table below. These parameters are critical for designing reaction conditions, developing analytical methods, and predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀ClNOS | [1] |

| Molecular Weight | 275.75 g/mol | [1] |

| CAS Number | 786-50-5 | [1] |

| Appearance | Yellow to greenish-yellow crystalline powder (inferred from parent compound) | [2] |

| Melting Point | 117 °C (for a closely related analog, may vary) | [3] |

| Boiling Point | 498.6 °C at 760 mmHg (predicted) | |

| Density | 1.383 g/cm³ (predicted) | |

| LogP (octanol-water) | 3.00 (predicted) | [1] |

| Solubility | Insoluble in water; Soluble in hot acetic acid, benzene, and ether (inferred from parent compound). Likely soluble in DMF, DMSO, and ethanol based on related structures. | [2][4][5] |

Synthesis of this compound

The synthesis of the title compound is achieved via a standard N-acylation reaction. The nitrogen atom of the phenothiazine core acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism and Rationale

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 10H-phenothiazine attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. The use of a dry, non-polar aprotic solvent like benzene or toluene is crucial because chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water. An acid scavenger (like triethylamine or by using excess phenothiazine) can be employed to neutralize the HCl byproduct, though refluxing can also drive it off.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is synthesized from established procedures for the N-acylation of phenothiazines.[1][3]

Materials:

-

10H-Phenothiazine (5.8 g, 0.029 mol)

-

Chloroacetyl chloride (3.0 mL, 37.6 mmol)

-

Dry Benzene or Toluene (35-75 mL)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10H-phenothiazine (5.8 g) in dry benzene (35 mL).

-

Addition of Acylating Agent: While stirring, slowly add chloroacetyl chloride (3.0 mL) to the solution. The addition may be exothermic. For more controlled reactions, the phenothiazine solution can be cooled to 0°C in an ice bath before the dropwise addition of chloroacetyl chloride.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenothiazine spot is consumed.

-

Workup: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with a 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals and dry them under vacuum to yield the final product, N-chloroacetyl phenothiazine.[1]

Structural Characterization and Analytical Methods

Confirmation of the synthesis and assessment of purity require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

| Technique | Expected Observations | Source(s) |

| FT-IR | Strong C=O (amide carbonyl) stretching bands around 1670-1690 cm⁻¹ . Absence of the N-H stretch from the starting material (around 3350 cm⁻¹). Presence of C-Cl stretch (~750 cm⁻¹). | [1] |

| ¹H NMR (Predicted) | ~4.5-4.8 ppm (s, 2H): Methylene protons (-CH₂Cl) adjacent to the carbonyl and chlorine. ~7.2-7.8 ppm (m, 8H): Aromatic protons of the phenothiazine core, likely appearing as complex multiplets. | [6] |

| ¹³C NMR (Predicted) | ~42-45 ppm: Methylene carbon (-CH₂Cl). ~115-145 ppm: Aromatic carbons (8 signals expected for the unsubstituted rings). ~165-168 ppm: Carbonyl carbon (C=O). | [3][6] |

| Mass Spec (Predicted) | Molecular Ion (M⁺): m/z 275 and 277 (due to ³⁵Cl and ³⁷Cl isotopes). Major Fragments: Loss of -CH₂Cl (m/z ~226), loss of -COCH₂Cl (m/z 198), and fragmentation of the phenothiazine ring. | [7] |

Chromatographic Analysis: HPLC Method

A standard reverse-phase HPLC method can be used for purity analysis and reaction monitoring.[8]

Protocol: HPLC Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid. Formic acid is preferred for LC-MS compatibility.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile.

-

Expected Retention: As a moderately lipophilic compound (LogP ~3.00), it will be well-retained on a C18 column under these conditions.

Reactivity and Application in Drug Discovery

The primary value of this compound lies in its role as a versatile chemical intermediate. The chloroacetyl group serves as a reactive handle for introducing a wide variety of functionalities through nucleophilic substitution at the α-carbon.

Key Transformation: Nucleophilic Substitution

The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles, such as primary and secondary amines, thiols, and alcohols. This reaction is the cornerstone of its utility.

Caption: Reactivity of the chloroacetyl group for derivative synthesis.

Case Study: Synthesis of Bioactive Phenothiazine Carboxamides

A notable application is the synthesis of novel phenothiazine derivatives with potential anticancer and neuromodulatory activities.[3] In a published study, 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one (a synonym for the title compound) was used as the starting material to prepare a series of aliphatic and aromatic amine-substituted PTZ 10-carboxamides.

Exemplary Reaction: The intermediate (0.55 mmol) is reacted with an amine, such as 1-(2,3,4-trimethoxybenzyl)piperazine (0.65 mmol), in a suitable solvent like THF with a base (e.g., K₂CO₃) under reflux. The nucleophilic secondary amine of the piperazine displaces the chloride on the chloroacetyl group, forming a new C-N bond and yielding the final, more complex molecule.

This strategy has been successfully employed to generate compounds that exhibit significant cytotoxic effects against liver cancer cell lines (Hep3B and SkHep1) and modulate cholinesterase activity, highlighting the immense potential of this scaffold in developing new therapeutic agents.[3]

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount.

-

Hazards: this compound is expected to be an irritant to the skin, eyes, and respiratory tract. It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple chemical; it is a gateway to a vast chemical space of potentially bioactive molecules. Its straightforward synthesis and the predictable reactivity of its chloroacetyl group make it an invaluable tool for medicinal chemists. By providing a reliable anchor point for molecular elaboration, it enables the systematic exploration of structure-activity relationships within the privileged phenothiazine scaffold. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

-

Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate. [Link]

-

This compound | SIELC. SIELC Technologies. [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. National Center for Biotechnology Information. [Link]

-

Phenothiazine. Solubility of Things. [Link]

-

Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

13C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

The Synthesis of N-Chloroacetyl Phenothiazine: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the reaction between phenothiazine and chloroacetyl chloride, a critical transformation in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, and discusses the broader applications of the resulting N-chloroacetyl phenothiazine intermediate. Our focus is on not just the procedural steps, but the scientific rationale that underpins this important synthetic reaction.

Strategic Importance in Medicinal Chemistry

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antipsychotic, antihistaminic, and antiemetic properties.[1][2] The introduction of a chloroacetyl group at the N-10 position of the phenothiazine nucleus via reaction with chloroacetyl chloride yields a versatile intermediate, 10-chloroacetyl-10H-phenothiazine. This key molecule serves as a scaffold for the development of new chemical entities with potential applications as cytotoxic agents for cancer therapy, cholinesterase modulators for neurodegenerative diseases, and potent antifungal compounds.[3][4][5] The reactivity of the terminal chloride on the acetyl group allows for further molecular elaboration, making this reaction a frequent starting point in many drug discovery programs.[6]

The Chemistry: A Nucleophilic Acyl Substitution

The reaction of phenothiazine with chloroacetyl chloride is a classic example of nucleophilic acyl substitution.[7] The secondary amine nitrogen of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide product, N-chloroacetyl phenothiazine.

A base, typically a tertiary amine such as triethylamine (TEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][8] This prevents the protonation of the phenothiazine's nitrogen, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the synthesis of N-chloroacetyl phenothiazine. Each step is accompanied by an explanation of its purpose to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenothiazine | 98% | Sigma-Aldrich | |

| Chloroacetyl Chloride | 98% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle with care.[9][10][11][12] |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Acts as an HCl scavenger. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Should be dry to prevent hydrolysis of chloroacetyl chloride.[3] |

| Diethyl Ether | ACS Grade | VWR | For extraction. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | For washing. | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying. |

Step-by-Step Procedure

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenothiazine (2.0 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).[3]

-

Addition of Base : To the stirred solution, add triethylamine (1.54 mL, 11 mmol, 1.1 eq) via syringe. The triethylamine acts as a base to neutralize the HCl byproduct.[3]

-

Addition of Acylating Agent : Cool the mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (0.88 mL, 11 mmol, 1.1 eq) in 10 mL of anhydrous THF dropwise from the dropping funnel over a period of 15-20 minutes.[3] The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize potential side reactions.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).[3][4] The disappearance of the phenothiazine spot indicates the completion of the reaction.

-

Work-up : Once the reaction is complete, pour the mixture into 100 mL of ice-cold water to quench any unreacted chloroacetyl chloride.[3]

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3]

-

Washing : Combine the organic layers and wash sequentially with 50 mL of a saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and 50 mL of brine.[3]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-chloroacetyl phenothiazine as a solid.

Characterization

The identity and purity of the synthesized N-chloroacetyl phenothiazine should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

Process Logic and Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified product.

Sources

- 1. New role of phenothiazine derivatives as peripherally acting CB1 receptor antagonizing anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemtrack.org [chemtrack.org]

- 11. fishersci.com [fishersci.com]

- 12. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Evolving Biological Activities of Phenothiazine Derivatives

This guide provides an in-depth exploration of the multifaceted biological activities of phenothiazine derivatives. Phenothiazine, a tricyclic heterocyclic compound, serves as a foundational scaffold in medicinal chemistry, first gaining prominence with the development of chlorpromazine and revolutionizing psychiatric medicine.[1][2] Its derivatives, however, exhibit a remarkable breadth of pharmacological effects, extending far beyond their initial neuroleptic applications. This document will elucidate the core mechanisms, structure-activity relationships (SAR), and emerging therapeutic potentials of this versatile class of molecules, offering field-proven insights for researchers and drug development professionals. We will delve into their established roles as antipsychotics and antihistamines and explore their promising activities as anticancer, antimicrobial, and neuroprotective agents.

The Phenothiazine Scaffold: A Privileged Structure

The phenothiazine core, with its S(C₆H₄)₂NH formula, is not inherently bioactive but serves as a prototypical "lead structure".[1] Its therapeutic versatility arises from substitutions at two key positions: the C-2 position of the tricyclic ring and the N-10 position of the central ring. Modifications at these sites profoundly influence receptor affinity, potency, and the overall pharmacological profile.

Phenothiazine antipsychotics are broadly classified into three groups based on the N-10 side chain: aliphatic, piperidine, and piperazine derivatives.[1] The nature of this side chain dictates the intensity of the neuroleptic action, with the piperazine group generally conferring the highest potency.[2]

Foundational Biological Activity: Neuroleptic and Antihistaminic Effects

Antipsychotic Mechanism of Action

The primary mechanism underlying the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] This antagonism reduces the excessive dopaminergic neurotransmission thought to cause the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3] Chlorpromazine, the archetypal phenothiazine antipsychotic, is a potent D2 antagonist. The therapeutic conformation of these drugs is believed to mimic that of dopamine, allowing for competitive binding at the receptor site.[5][6]

Beyond dopamine receptors, many phenothiazines interact with a range of other neurotransmitter systems, which accounts for their broad spectrum of effects and side effects.[2][3] These include:

-

Serotonin (5-HT₂) Receptors: Antagonism contributes to antipsychotic efficacy, particularly against negative symptoms.[3]

-

α-Adrenergic Receptors: Blockade can lead to sedative effects and orthostatic hypotension.[3]

-

Histamine (H₁) Receptors: Potent blockade is responsible for the strong sedative effects seen with drugs like chlorpromazine and promethazine.[7][8][9]

-

Muscarinic (M₁) Acetylcholine Receptors: Blockade leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[7][8]

Fig 1: Antagonism of Dopamine D2 Receptor by Phenothiazines.

Antihistaminic and Antiemetic Activity

Derivatives like promethazine are primarily used for their potent antihistaminic properties.[1][10] This is achieved through competitive antagonism of histamine H1 receptors.[8][11][12] This action alleviates allergic symptoms such as itching and sneezing.[10] The sedative properties of promethazine also stem from its H1-receptor blockade in the central nervous system.[8][9]

The antiemetic (anti-nausea) effects of phenothiazines like chlorpromazine and promethazine are multifactorial, resulting from the blockade of D2, H1, and M1 receptors in the brain's vomiting center and chemoreceptor trigger zone.[7][11]

Emerging Frontiers: Repurposing Phenothiazines

Beyond their neuroleptic roles, phenothiazines are being extensively investigated for other therapeutic applications, a strategy known as drug repurposing.[13] Their ability to interact with multiple cellular targets makes them attractive candidates for complex diseases like cancer and multidrug-resistant infections.[14][15]

Anticancer Activity

Numerous phenothiazine derivatives have demonstrated significant anticancer activity against a wide range of tumor cell lines, including those resistant to conventional chemotherapy.[16][17][18] Thioridazine, in particular, has shown promise in targeting cancer stem cells.[19][20][21]

The anticancer mechanisms are pleiotropic and include:

-

Inhibition of Key Signaling Pathways: Thioridazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer.[19][21][22]

-

Induction of Apoptosis and Cell Cycle Arrest: Phenothiazines can trigger programmed cell death (apoptosis) and halt the cell cycle, often at the G0/G1 phase, preventing cancer cell proliferation.[19][20][21][23] This is associated with the modulation of proteins like caspases, p21, and CDK4/cyclin D1.[20][23]

-

Reversal of Multidrug Resistance (MDR): Some derivatives can inhibit the function of P-glycoprotein, an efflux pump that expels chemotherapeutic drugs from cancer cells, thereby resensitizing them to treatment.[2][14]

-

Calmodulin and Protein Kinase C (PKC) Inhibition: Phenothiazines are known inhibitors of calmodulin and PKC, proteins involved in cell proliferation and signaling, which contributes to their anti-proliferative effects.[2][14]

| Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Thioridazine | Triple-Negative Breast Cancer | ~10 µM (induces arrest) | [20] |

| Trifluoperazine | Prostatic Cancer (PC-3) | 6.67 µM | [18] |

| Chalcone Hybrid (4k) | Hepatocellular Carcinoma (HepG-2) | 7.61 µg/mL | [24] |

| Chalcone Hybrid (4k) | Breast Cancer (MCF-7) | 12 µg/mL | [24] |

| Piperazine Hybrid | Breast Cancer (MDA-MB-231) | 1.16 µM | [18] |

Table 1: Examples of In Vitro Anticancer Activity of Phenothiazine Derivatives.

Fig 2: Thioridazine Inhibition of the PI3K/Akt/mTOR Pathway.

Antimicrobial and Antibiotic Potentiation Activity

The antimicrobial properties of phenothiazines have been recognized since their inception.[15] They exhibit broad-spectrum activity against various bacteria, fungi, and protozoa.[25][26][27] Active derivatives include thioridazine, chlorpromazine, trifluoperazine, and fluphenazine.[25]

The mechanisms for this activity include:

-

Cell Membrane Damage: Chlorpromazine has been shown to promote the generation of reactive oxygen species (ROS), leading to cell membrane and DNA damage in bacteria like Acinetobacter baumannii.[28]

-

Efflux Pump Inhibition: Similar to their effect on cancer cells, phenothiazines can inhibit bacterial efflux pumps, which are a major cause of antibiotic resistance.[15] This activity can restore the susceptibility of drug-resistant bacteria, such as making methicillin-resistant Staphylococcus aureus (MRSA) susceptible to β-lactam antibiotics again.[1][15]

-

Synergy with Antibiotics: Chlorpromazine shows synergistic effects when combined with antibiotics like ceftazidime and meropenem against multidrug-resistant bacteria.[28]

Neuroprotective Potential: Acetylcholinesterase Inhibition

Emerging computational and in vitro studies suggest that phenothiazine derivatives could act as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[29][30][31] Since a deficit in cholinergic transmission is a hallmark of Alzheimer's disease, AChE inhibitors are a primary therapeutic strategy.[30] Docking studies have shown that phenothiazine analogs can bind effectively to AChE, suggesting their potential as anti-Alzheimer's agents.[29][31] This represents a novel and exciting avenue for phenothiazine drug development.

Methodologies for Evaluating Biological Activity

To ensure scientific integrity, protocols for assessing the biological activities described must be robust and self-validating. Below are exemplary workflows for key evaluations.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for screening anticancer potential. It quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a direct measure of cell viability.[24][32][33]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[32][33]

-

Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Fig 3: Experimental Workflow for MTT Cytotoxicity Assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the phenothiazine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The phenothiazine scaffold is a testament to the power of medicinal chemistry, evolving from a single revolutionary application into a versatile platform for tackling a wide array of diseases.[1][34][35] While its neuroleptic properties are well-established, the future of phenothiazine research lies in the rational design and optimization of derivatives for oncology, infectious diseases, and neurodegenerative disorders.[14][34][36] Key structure-activity relationship data continue to inform the synthesis of novel compounds with enhanced potency and target selectivity.[5][14] The synergistic potential of phenothiazines with existing therapies, particularly in overcoming drug resistance, represents a highly promising strategy for future drug development. Further investigation into their multi-target mechanisms will be crucial for unlocking the full therapeutic potential of this remarkable class of molecules.

References

- Bourlioux, P., & Jouvert, S. (1992). In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. APMIS supplementum, 30, 40-43.

-

Chauhan, G., & Tadi, P. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia contributors. (2024). Phenothiazine. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024). Chlorpromazine. Wikipedia, The Free Encyclopedia. [Link]

-

Zahran, M. A., et al. (2021). Phenothiazine derivatives as anticancer compounds. ResearchGate. [Link]

-

Ramírez-Lovering, C., et al. (2020). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 129(4), 896-907. [Link]

-

Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. [Link]

-

Amaral, L., & Viveiros, M. (2001). Antimicrobial Activity of Phenothiazines. In Vivo, 15(3), 245-248. [Link]

-

Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Polycyclic Aromatic Compounds, 42(1), 1-13. [Link]

-

Motohashi, N., et al. (1992). Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. Anticancer Research, 12(4), 1207-1210. [Link]

-

Prema, V., et al. (2025). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Central Nervous System Agents in Medicinal Chemistry. [Link]

-

Singh, R., et al. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Jones, G. R. N. (1991). Antitumor properties of phenothiazines. Cancer Investigation, 9(3), 305-319. [Link]

-

Prema, V., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. ResearchGate. [Link]

-

Pediatric Oncall. (n.d.). Chlorpromazine. Drug Index. [Link]

-

Varghese, E., et al. (2018). The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine. In Vivo, 32(4), 779-784. [Link]

-

Patsnap. (2024). What is the mechanism of Promethazine Hydrochloride? Patsnap Synapse. [Link]

-

Patsnap. (2024). What is the mechanism of Chlorpromazine Hydrochloride? Patsnap Synapse. [Link]

-

Silva, A. F., et al. (2021). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 26(11), 3144. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Phenergan (promethazine)? Dr. Oracle. [Link]

-

Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]

-

Gąsiorowski, K., et al. (2025). New derivatives of phenothiazines with anticancer activities. ResearchGate. [Link]

-

The Bloody Buddy. (n.d.). Chlorpromazine Mechanism Of Action. [Link]

-

Southard, B. T., & Al Khalili, Y. (2024). Promethazine. In StatPearls. StatPearls Publishing. [Link]

-

Wang, Y., et al. (2020). Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis. Journal of Translational Medicine, 18(1), 1-13. [Link]

-

Baciu, D., et al. (2018). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Pharmaceutical Sciences, 117, 246-254. [Link]

-

Asif, M. (2025). The versatility of phenothiazines as an anticancer drug scaffold. Journal of the Serbian Chemical Society. [Link]

-

APH. (n.d.). Repurposing of thioridazine as anticancer agent: an overview. Asian Pacific Journal of Health Sciences. [Link]

-

Aydin, M., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

-

Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. [Link]

-

Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis Online. [Link]

-

Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 68(10), 2325-2328. [Link]

-

Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

-

Prema, V., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science. [Link]

-

Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. SciSpace. [Link]

-

Singh, J., et al. (2024). Synthesis of phenothiazine derived organic materials and their biological activities. AIP Publishing. [Link]

-

Liu, Y., et al. (2018). Thioridazine has potent antitumor effects on lung cancer stem-like cells. Oncology Letters, 15(5), 7575-7582. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 23(10), 2641. [Link]

-

Mayo Clinic. (2025). Promethazine (Injection Route, Intravenous Route). [Link]

-

Southard, B. T., & Al Khalili, Y. (2024). Promethazine. PubMed. [Link]

-

Horn, A. S., & Snyder, S. H. (1971). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. PNAS. [Link]

-

Semantic Scholar. (n.d.). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. [Link]

-

Wang, Y., et al. (2020). The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. Current Organic Synthesis, 17(1), 69-79. [Link]

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 4. thebloodybuddy.com [thebloodybuddy.com]

- 5. pnas.org [pnas.org]

- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 7. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 9. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Promethazine (injection route, intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 11. droracle.ai [droracle.ai]

- 12. Promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine | Anticancer Research [ar.iiarjournals.org]

- 20. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. benthamscience.com [benthamscience.com]

- 24. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents | MDPI [mdpi.com]

- 25. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benthamdirect.com [benthamdirect.com]

- 32. tandfonline.com [tandfonline.com]

- 33. tandfonline.com [tandfonline.com]

- 34. researchgate.net [researchgate.net]

- 35. scispace.com [scispace.com]

- 36. mdpi.com [mdpi.com]

Introduction to N-substituted phenothiazine derivatives

An In-Depth Technical Guide to N-Substituted Phenothiazine Derivatives for Researchers and Drug Development Professionals

Abstract

Phenothiazine and its N-substituted derivatives represent a cornerstone in medicinal chemistry, forming a versatile scaffold that has given rise to a multitude of clinically significant drugs.[1] Initially developed for their antipsychotic properties, the therapeutic landscape of these compounds has expanded dramatically, now encompassing anticancer, antimicrobial, and multidrug resistance reversal activities.[1][2] This guide provides a comprehensive technical overview of N-substituted phenothiazines, delving into their core chemistry, structure-activity relationships (SAR), multifaceted pharmacological profiles, and key analytical methodologies. By synthesizing foundational principles with contemporary research, this document serves as an essential resource for scientists engaged in the exploration and development of this vital class of heterocyclic compounds.

The Phenothiazine Core: Structure and Significance of N-Substitution

The phenothiazine nucleus is a tricyclic heterocyclic system where two benzene rings are fused to a 1,4-thiazine ring, containing sulfur and nitrogen atoms.[3][4] The parent compound, 10H-phenothiazine, has limited biological activity but possesses sufficient lipophilicity for good brain penetration.[3] The true pharmacological versatility of this class emerges from substitution at the nitrogen atom (N-10) of the central thiazine ring.

The nature of the substituent at the N-10 position is a primary determinant of the compound's pharmacological profile, influencing receptor affinity, potency, and side-effect profile. These N-substituents are broadly classified into three main groups:

-

Aliphatic chains: (e.g., Chlorpromazine)

-

Piperidine derivatives: (e.g., Thioridazine)

-

Piperazine derivatives: (e.g., Fluphenazine, Prochlorperazine)[5]

The introduction of an N-substituted side chain, particularly an aliphatic amine chain, is crucial for conferring activities ranging from antipsychotic to NADPH oxidase (NOX) inhibition.[6] This modification transforms the relatively inert core into a powerful pharmacophore capable of interacting with a wide array of biological targets.

Caption: Core phenothiazine structure and major N-10 substituent classes.

Synthesis of N-Substituted Phenothiazine Derivatives

The synthesis of N-substituted phenothiazines typically begins with the phenothiazine core, which can be prepared by reacting diphenylamine with sulfur in the presence of a catalyst like iodine.[5][7] The subsequent N-substitution is the key step in generating pharmacologically active derivatives. A common and versatile method involves the reaction of the phenothiazine core with chloroacetyl chloride, followed by substitution with various amines or other nucleophiles.[8][9]

The general workflow allows for the creation of a diverse library of compounds by varying the final amine reactant, enabling the exploration of structure-activity relationships.

Caption: General synthetic workflow for N-substituted phenothiazines.

Experimental Protocol: Synthesis of N10-(acetyl phenothiazine) hydrazine

This protocol is a representative example adapted from literature procedures for creating a key intermediate used in synthesizing more complex heterocyclic derivatives.[7][8]

Step 1: Synthesis of N10-(chloroacetyl) phenothiazine (Intermediate 2)

-

To a solution of 10H-phenothiazine (0.1 mol) in 50 mL of dry benzene, add chloroacetyl chloride (0.11 mol) dropwise with constant stirring.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure N10-(chloroacetyl) phenothiazine.

Step 2: Synthesis of N10-(acetyl phenothiazine) hydrazine (Product 3)

-

Dissolve the N10-(chloroacetyl) phenothiazine (0.05 mol) from Step 1 in 100 mL of absolute ethanol.

-

Add hydrazine hydrate (99%, 0.1 mol) to the solution.

-

Reflux the mixture for 8-10 hours, again monitoring by TLC.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain N10-(acetyl phenothiazine) hydrazine.

Structure-Activity Relationships (SAR)

The biological activity of N-substituted phenothiazines is exquisitely sensitive to their chemical structure. Decades of research have established several key SAR principles, primarily concerning antipsychotic activity.[10]

| Structural Feature | Modification | Effect on Antipsychotic Activity | Source |

| N-10 Side Chain Length | A three-carbon chain between the ring nitrogen and the terminal amino nitrogen is optimal. | Maximum neuroleptic potency is observed.[3][11] Shortening or lengthening the chain decreases activity. | [3][11] |

| N-10 Side Chain Branching | Branching at the β-position with a small methyl group. | Decreases antipsychotic potency but can enhance antihistaminic activity. | [11] |

| Terminal Amino Group | Must be a tertiary amine. | Essential for activity. The protonated form is believed to interact with the receptor. | [3] |

| Phenothiazine Ring Substitution | Substitution at the C-2 position with an electron-withdrawing group (EWG). | Greatly increases antipsychotic activity. The order of potency is generally -CF₃ > -Cl.[10][11] | [10][11] |

| Phenothiazine Ring Substitution | Substitution at positions C-1, C-3, or C-4. | Reduces or abolishes antipsychotic activity compared to C-2 substitution.[11][12] | [11][12] |

| N-10 Side Chain Type | Piperazine > Aliphatic > Piperidine | Piperazine side chains generally confer the greatest potency and selectivity.[5][11] | [5][11] |

These SAR insights are critical for the rational design of new derivatives with enhanced potency, selectivity, or novel therapeutic applications. For instance, the greater potency of drugs with a trifluoromethyl group (e.g., Trifluoperazine) over a chlorine group (e.g., Chlorpromazine) at C-2 is a direct application of these principles.[13]

Pharmacological Profile and Mechanisms of Action

While initially recognized for their neuroleptic effects, the pharmacological profile of N-substituted phenothiazines is remarkably broad.[14][15]

Antipsychotic and Neuroleptic Effects

The primary mechanism for the antipsychotic action of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[16][17] In conditions like schizophrenia, excessive dopamine activity is thought to contribute to positive symptoms (e.g., hallucinations, delusions).[16] By acting as antagonists at these receptors, phenothiazines inhibit the downstream signaling cascade, reducing aggression and agitation.[18]

Caption: Phenothiazines block dopamine from binding to D2 receptors.

Beyond D2 receptors, these compounds also antagonize other receptors, which contributes to both their therapeutic effects and side effects:

-

Histamine H1 Receptor Blockade: Leads to sedative effects.[17][18]

-

Muscarinic M1 Receptor Blockade: Responsible for anticholinergic side effects (e.g., dry mouth, blurred vision).[16][18]

-

Alpha-1 Adrenergic Receptor Blockade: Can cause orthostatic hypotension.[16]

Anticancer and Antitumor Activity

A growing body of evidence highlights the potential of phenothiazine derivatives as anticancer agents.[15][19] Their mechanisms are multifactorial and include inducing apoptosis, inhibiting angiogenesis, and reversing multidrug resistance (MDR) by inhibiting P-glycoprotein transport function.[10][14] Certain derivatives have shown potent cytotoxic effects against various cancer cell lines.[20][21]

| Phenothiazine Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Source |

| Trifluoperazine | Prostatic cancer (PC-3) | 6.67 | [20] |

| Trifluoperazine | Osteosarcoma (SaOS-2) | 7.75 | [20] |

| Piperazine-based phenothiazine | Breast cancer (MDA-MB-231) | 1.16 | [20] |

| Chalcone-based phenothiazine (4b) | Hepatocellular carcinoma (HepG-2) | 7.14 µg/mL | [21] |

| 10H-phenothiazine carboxamide | Breast cancer (MCF-7) | 9.33 - 11.82 | [20] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial and Other Activities

Phenothiazines also exhibit a range of other biological activities. They have been shown to possess antibacterial, antifungal, antiviral, and antiprotozoal properties.[1][14] Thioridazine, for example, can make drug-resistant tuberculosis (XDR-TB) and MRSA susceptible to conventional antibiotics.[5] This broad activity spectrum makes the phenothiazine scaffold a promising starting point for developing novel agents against infectious diseases and other complex conditions.[2]

Toxicity and Adverse Effects

The clinical utility of phenothiazines is often limited by their significant side-effect profile, which stems from their broad receptor antagonism.[5] For drug development professionals, understanding this profile is paramount.

-

Extrapyramidal Symptoms (EPS): These are drug-induced movement disorders resulting from D2 blockade in the nigrostriatal pathway.[17] They include akathisia (restlessness), dystonia (muscle spasms), parkinsonism, and tardive dyskinesia (involuntary movements), which can occur with chronic use.[18][22]

-

Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction characterized by fever, muscle rigidity, autonomic instability, and altered consciousness.[5][17]

-

Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention are common due to muscarinic receptor blockade.[17][18]

-

Cardiovascular Effects: Orthostatic hypotension, tachycardia, and QT interval prolongation can occur, with the latter posing a risk for serious arrhythmias like Torsades de Pointes.[17][22]

-

Endocrine Effects: Hyperprolactinemia can result from dopamine blockade, leading to galactorrhea, amenorrhea, and gynecomastia.[17]

-

Sedation: Common with lower-potency phenothiazines due to H1 receptor antagonism.[17]

Toxicity can be severe in cases of overdose, leading to CNS depression, seizures, respiratory depression, and cardiovascular collapse.[23]

Analytical Methodologies

The identification, quantification, and quality control of N-substituted phenothiazines rely on standard analytical techniques.

Chromatographic Techniques

Thin-layer chromatography (TLC) is a versatile and widely used method for the separation and identification of phenothiazine derivatives, particularly in quality control and diagnostics.[24] High-Performance Liquid Chromatography (HPLC) is employed for more precise quantification and purity analysis.[25]

Experimental Protocol: TLC Analysis of Phenothiazine Derivatives

This protocol provides a general framework for the qualitative analysis of phenothiazine compounds.[24]

-

Plate Preparation: Use silica gel 60 F₂₅₄ plates as the stationary phase.

-

Sample Preparation: Dissolve a small amount of the phenothiazine derivative in a suitable solvent like methanol or chloroform to a concentration of approximately 1 mg/mL.

-

Mobile Phase Selection: A binary mixture of a non-polar solvent (e.g., benzene, toluene) and a polar solvent (e.g., methanol, acetone) is typically effective. The exact ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8). A common system is benzene-methanol.

-

Spotting: Apply 1-2 µL of the sample solution to the baseline of the TLC plate using a capillary tube.

-

Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization:

-

Remove the plate and mark the solvent front.

-

Visualize the spots under UV light (254 nm), where phenothiazines often appear as dark spots.

-

Further visualization can be achieved by spraying with a detecting reagent, such as a solution of 5% sulfuric acid in ethanol, which often produces characteristic colors with phenothiazines.

-

-

Analysis: Calculate the Retention factor (Rf) value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare it to a known standard.

Spectroscopic Techniques

Structural characterization and confirmation of synthesized derivatives are performed using:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the detailed molecular structure, including the position and nature of substituents.[25][26]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[26]

Conclusion and Future Directions

The N-substituted phenothiazine scaffold remains a profoundly important privileged structure in medicinal chemistry. While its initial success was in treating psychosis, the ongoing exploration of this chemical space continues to uncover new therapeutic potential. Future research is likely to focus on:

-

Designing derivatives with improved selectivity: Creating compounds that target specific dopamine receptor subtypes or other targets to reduce side effects.

-

Developing potent anticancer agents: Optimizing the structure to enhance cytotoxicity against cancer cells while minimizing toxicity to healthy cells.[27]

-

Molecular hybridization: Combining the phenothiazine core with other pharmacophores to create hybrid molecules with dual or enhanced activities.[2]

-

Exploring novel applications: Investigating their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, and as adjuvants in antimicrobial therapy.[14][15]

For researchers and drug developers, N-substituted phenothiazines offer a rich and historically validated platform for innovation. A deep understanding of their synthesis, SAR, and multifaceted pharmacology is essential for unlocking the next generation of therapies derived from this remarkable chemical family.

References

-

RxList. (2022, January 10). Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. [Link]

-

eGPAT. (2019, August 6). Phenothiazines- Mechanism, side effects and uses. [Link]

-

PMCID: PMC8719875. (n.d.). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenothiazine - StatPearls. [Link]

-

ResearchGate. (2018, September 21). (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives. [Link]

-

Drugs.com. (n.d.). List of Phenothiazine antipsychotics. [Link]

-

PubMed. (2025, October 30). A Comprehensive Analysis of the Therapeutic Potential of N-substituted Phenothiazine Derivatives in Medicinal Chemistry. [Link]

-

Johns Hopkins University. (n.d.). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. [Link]

-

YouTube. (2021, January 16). Phenothiazines: Structural Activity Relationship (SAR). [Link]

-

Wikipedia. (n.d.). Phenothiazine. [Link]

-

SlideShare. (n.d.). SAR of phenothiazine.pptx. [Link]

-

Nahrain University. (n.d.). Synthesis of Heterocyclic Derivatives of N- Substituted Phenothiazine. [Link]

-

YouTube. (2024, August 6). Phenothiazine Toxicity ; Its effects on the Body and Possible treatment. [Link]

-

PMCID: PMC8788484. (2022, January 3). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. [Link]

-

ResearchGate. (2025, August 5). Separation and identification of phenothiazine compounds by thin-layer chromatography. [Link]

-

PubMed. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. [Link]

-

PubMed. (1991). Antitumor properties of phenothiazines. [Link]

-

Taylor & Francis Online. (2025, January 19). The versatility of phenothiazines as an anticancer drug scaffold. [Link]

-

MDPI. (n.d.). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. [Link]

-

PubMed. (2015). A subset of N-substituted phenothiazines inhibits NADPH oxidases. [Link]

-